
(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is an organic compound that features thiophene and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a thiophene derivative.
Introduction of the pyrazine ring: This step involves the coupling of the acrylamide intermediate with a pyrazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The thiophene and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene or pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its antimicrobial properties . A study highlighted the synthesis of thiophene-bearing derivatives, including those related to pyrazole, which demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Moreover, research has indicated that derivatives of this compound exhibit antinociceptive activity , suggesting potential in pain management therapies. In a mouse model of neuropathic pain, the compound was tested for its ability to relieve pain induced by oxaliplatin, showing promising results in modulating the α7 nicotinic acetylcholine receptor (nAChR) . This highlights its potential role as a therapeutic agent in treating neuropathic pain.
Synthesis and Chemical Properties
The synthesis of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves multi-step reactions that integrate thiophene and pyrazine moieties. The synthetic routes often utilize methodologies such as:
- Condensation reactions involving thiophene derivatives.
- Hybridization techniques that combine various heterocycles to enhance biological activity.
The compound's molecular structure includes key functional groups that contribute to its reactivity and biological interactions. Its molecular formula is C15H14N2S2, with a molecular weight of approximately 298.41 g/mol.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
These findings support the potential application of this compound in developing new antimicrobial agents and analgesics.
Wirkmechanismus
The mechanism of action of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide would depend on its specific application. For example, if it is used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(thiophen-2-yl)acrylamide: Lacks the pyrazine ring.
N-(pyrazin-2-yl)methylacrylamide: Lacks the thiophene rings.
Uniqueness
(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is unique due to the presence of both thiophene and pyrazine rings, which can confer distinct electronic and steric properties, potentially leading to unique biological activities or material properties.
Biologische Aktivität
(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antinociceptive effects, antimicrobial properties, and mechanisms of action based on recent studies.
Chemical Structure
The compound can be represented as follows:
This structure features a thiophene moiety and a pyrazine derivative, which are known to influence various biological activities.
Antinociceptive Activity
Recent studies have demonstrated the antinociceptive properties of compounds structurally related to this compound. For instance, DM497, a related compound, was tested in a mouse model of oxaliplatin-induced neuropathic pain. The study revealed that DM497 exhibited significant pain-relieving effects, potentially through modulation of the α7 nicotinic acetylcholine receptor (nAChR) and inhibition of voltage-gated N-type calcium channels (Ca V 2.2) .
The antinociceptive mechanism appears to involve:
- Inhibition of α7 nAChRs : This receptor is implicated in pain signaling pathways.
- Inhibition of Ca V 2.2 channels : Reducing calcium influx can diminish neurotransmitter release and subsequent pain signaling.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of thiophene-bearing compounds, including derivatives similar to this compound. These studies assessed minimum inhibitory concentrations (MICs) against various pathogens.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
The results indicate that these derivatives exhibit significant antimicrobial activity, outperforming standard antibiotics in certain assays .
Biofilm Inhibition
Additionally, these compounds demonstrated substantial antibiofilm activity against Staphylococcus species, indicating their potential utility in treating biofilm-associated infections .
Case Studies and Research Findings
- Antinociceptive Studies : The evaluation of DM497 revealed a reduction in pain behaviors in mice subjected to chemotherapy-induced neuropathic pain. The study highlighted the compound's ability to modulate specific receptors involved in pain pathways .
- Antimicrobial Efficacy : A series of thiophene-based derivatives were synthesized and tested against common bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional treatments .
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-15(4-3-13-2-1-8-22-13)19-10-14-16(18-7-6-17-14)12-5-9-21-11-12/h1-9,11H,10H2,(H,19,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBETMVYLSCSR-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.